Darifenacin N-oxide can be synthesized through various oxidation methods applied to darifenacin. Common oxidizing agents include:
These methods typically operate under mild reaction conditions, yielding high purity levels of the N-oxide product.
In industrial settings, these synthetic routes are scaled up using continuous flow reactors that optimize temperature, pressure, and reactant concentrations to maximize yield and minimize by-products. This approach ensures efficient production while maintaining safety standards.
Darifenacin N-oxide undergoes several types of chemical reactions:
Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions.
The primary products from these reactions include:
Darifenacin N-oxide functions primarily by selectively antagonizing the M3 muscarinic acetylcholine receptor. This receptor plays a critical role in bladder muscle contractions; thus, by blocking it, Darifenacin N-oxide effectively reduces urinary urgency. The mechanism involves inhibiting acetylcholine-mediated pathways that lead to muscle contractions within the bladder .
Darifenacin N-oxide is typically presented as a solid compound with a high HPLC purity (>95%). It is recommended to be stored at -20°C to maintain its stability . The appearance specifics such as color are not determined but are generally characterized as crystalline solids.
The compound exhibits notable chemical properties due to its N-oxide functionality, which can influence solubility and reactivity. The presence of the nitrogen oxide group allows for unique redox behaviors that are essential for its biological activity and potential therapeutic applications .
Darifenacin N-oxide has several applications across various fields:
Darifenacin N-Oxide (chemical name: (3S)-3-(2-amino-2-oxo-1,1-diphenylethyl)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine 1-oxide; CAS 1391080-40-2) arises primarily from oxidation of the tertiary amine group in darifenacin’s pyrrolidine ring. This transformation occurs via two principal routes: chemical oxidation using peroxide-based reagents and enzymatic catalysis.
Peroxide reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) facilitate the direct oxygenation of darifenacin’s nitrogen atom. The reaction proceeds via nucleophilic attack by the amine lone pair on the peroxide’s electrophilic oxygen, forming a transient oxaziridine intermediate that rearranges to the stable N-oxide [2] [4]. Key parameters include:
Table 1: Optimization of Peroxide-Based Darifenacin N-Oxide Synthesis
Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
mCPBA (1.1 eq) | Dichloromethane | 0 → 25 | 4 | 92 |
H₂O₂ (30%, 1.3 eq) | Ethanol | 25 | 8 | 85 |
tert-Butyl hydroperoxide (1.2 eq) | Toluene | 40 | 6 | 78 |
Challenges include peroxide instability and the need for rigorous exclusion of protic acids to prevent N-oxide degradation into desethyl derivatives [2] [7].
Cytochrome P450 enzymes (notably CYP3A4) and flavin-containing monooxygenases catalyze darifenacin N-oxidation in hepatic systems. In vitro models employ:
These models are critical for preclinical metabolite profiling but face scalability limitations due to enzyme costs and low volumetric productivity compared to chemical synthesis [9].
Reversed-phase high-performance liquid chromatography using C18 columns resolves darifenacin N-oxide from darifenacin and process impurities. Optimal conditions include:
Table 2: High-Performance Liquid Chromatography Parameters for Darifenacin N-Oxide Analysis
Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
---|---|---|---|
C18 (150 × 4.6 mm) | Acetonitrile:0.1% Diethylamine (60:40, pH 3.5) | 1.0 | 7.2 ± 0.3 |
HILIC (100 × 2.1 mm) | Acetonitrile:10mM Ammonium Formate (75:25, pH 4.0) | 0.3 | 4.8 ± 0.2 |
High-performance liquid chromatography-mass spectrometry/mass spectrometry enables preparative isolation by scaling column dimensions and fractionating eluents, yielding >98.5% pure N-oxide after lyophilization [6] [8].
The high polarity of darifenacin N-oxide (logP ≈ 0.8 versus darifenacin’s logP ≈ 3.5) complicates extraction and purification:
Recovery losses occur during solvent evaporation due to the metabolite’s thermal lability, manditating lyophilization for final isolation [4] [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: